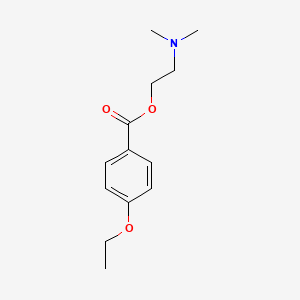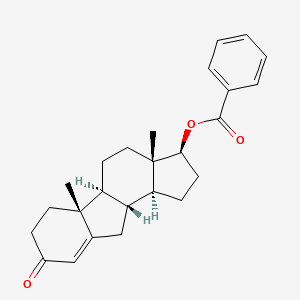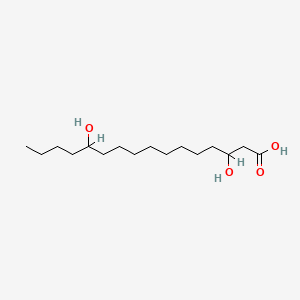
3,12-Dihydroxyhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-dihydroxy palmitic acid is a long-chain fatty acid.
科学的研究の応用
Occurrence in Plant Cutins and Suberins
3,12-Dihydroxyhexadecanoic acid is found in the cutin and suberin hydrolysates of plants. It primarily occurs as a mixture of positional isomers, including 10,16-, 9,16-, 8,16-, and 7,16-isomers, with 10,16- and 9,16- being the most common. These isomers are relevant to the biosynthesis of cutin and suberin in plants (Holloway & Deas, 1971).
Potential Antineoplastic Properties
Research indicates that 3,12-dihydroxyhexadecanoic acid, along with other dihydroxy-fatty acids, might have potential in antineoplastic (anti-tumor) applications. This is based on the synthesis and biological evaluation of these acids, which began with the study of naturally occurring glycosides known for antitumor activity (Piatak & Tang, 1985).
Role in Synthesis of Aliphatic Polyesters
The acid has been isolated from tomato cuticle as a main monomer, used to synthesize various monomers and polymers. These substances have applications in creating chemicals and bio-polyesters, valued for their physical properties, non-toxicity, and abundance (Arrieta-Báez et al., 2011).
In Vitro Synthesis Using Recombinant E. Coli
Recombinant E. coli has been used for the in vitro production of dihydroxyhexadecanoic acids like 9,10-dihydroxyhexadecanoic acid. This demonstrates the feasibility of using bacterial systems for the synthesis of complex fatty acids, which can have various industrial applications (Kaprakkaden et al., 2017).
Environmental Applications
Cutin-derived reaction products, including dihydroxyhexadecanoic acids, have been identified as markers for different plant sources in natural environments. These acids are significant in geochemical studies for distinguishing between various types of vegetation and understanding environmental processes (Goni & Hedges, 1990).
特性
CAS番号 |
66675-73-8 |
|---|---|
製品名 |
3,12-Dihydroxyhexadecanoic acid |
分子式 |
C16H32O4 |
分子量 |
288.42 g/mol |
IUPAC名 |
3,12-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-10-14(17)11-8-6-4-5-7-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
InChIキー |
FEIUPFRYFFTGFY-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
正規SMILES |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
同義語 |
3,12-dihydroxyhexadecanoic acid 3,12-dihydroxypalmitic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



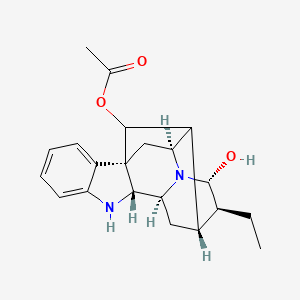

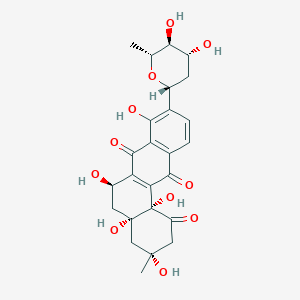


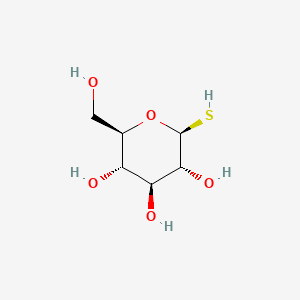
![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
![1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea](/img/structure/B1205356.png)


